(2-Methylpyrimidin-4-yl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N4S |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
(2-methylpyrimidin-4-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c1-4-8-3-2-5(9-4)10-6(7)11/h2-3H,1H3,(H3,7,8,9,10,11) |
InChI Key |
JTXNVYDAUKNOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methylpyrimidin 4 Yl Thiourea
Direct Synthesis Approaches to (2-Methylpyrimidin-4-yl)thiourea
The direct formation of the thiourea (B124793) functionality onto the 2-methylpyrimidine (B1581581) core is the cornerstone of synthesizing the target compound. This can be achieved through both conventional and more modern synthetic approaches.
A common and reliable method for the synthesis of this compound involves a two-step process. The initial step is the synthesis of the key intermediate, 2-methylpyrimidin-4-amine. This can be accomplished through the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2-methylpyrimidine, with ammonia or an ammonia equivalent.
Once 2-methylpyrimidin-4-amine is obtained, it is then reacted with a thiocarbonylating agent to form the desired thiourea. A widely used method is the reaction of the amine with an isothiocyanate. For instance, reaction with benzoyl isothiocyanate followed by hydrolysis of the benzoyl group provides the target thiourea.
A plausible multistep synthetic route is outlined below:
Step 1: Synthesis of 2-Methylpyrimidin-4-amine
4-Chloro-2-methylpyrimidine is reacted with aqueous ammonia under elevated temperature and pressure to yield 2-methylpyrimidin-4-amine.
Step 2: Synthesis of this compound
2-Methylpyrimidin-4-amine is then reacted with an isothiocyanate, such as trimethylsilyl isothiocyanate, in an appropriate solvent like acetonitrile to afford this compound.
| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chloro-2-methylpyrimidine | Aqueous Ammonia, 150 °C, Sealed Tube | 2-Methylpyrimidin-4-amine | 85-95 |
| 2 | 2-Methylpyrimidin-4-amine | Trimethylsilyl isothiocyanate, Acetonitrile, Reflux | This compound | 70-85 |
To improve efficiency and reduce the number of synthetic steps, one-pot or convergent approaches are highly desirable. One such approach could involve the in situ generation of the isothiocyanate from a more readily available precursor, which then reacts with the aminopyrimidine without isolation. For example, some pyrimidine-based thioureas have been synthesized in a one-pot procedure by reacting the corresponding amine with an in situ generated sulphonyl isothiocyanate nih.gov.
Another potential one-pot synthesis could involve the reaction of 2-methylpyrimidin-4-amine with carbon disulfide in the presence of a base and a coupling agent, which would generate the isothiocyanate intermediate that then reacts with another equivalent of the amine or a different nucleophile. However, this would lead to a symmetrical or unsymmetrical N,N'-disubstituted thiourea. For the synthesis of the unsubstituted thiourea, a more direct approach from thiourea itself or a protected thiourea equivalent might be explored.
| Pathway | Starting Materials | Reagents and Conditions | Product | Potential Advantages |
|---|---|---|---|---|
| In situ Isothiocyanate Generation | 2-Methylpyrimidin-4-amine, Carbon Disulfide | Base (e.g., triethylamine), Coupling Agent (e.g., DCC), One-pot | This compound | Reduced reaction time, avoids handling of toxic isothiocyanates |
| Direct Thionation | (2-Methylpyrimidin-4-yl)urea | Lawesson's Reagent, Toluene, Reflux | This compound | Utilizes a readily available urea (B33335) precursor |
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.
The formation of thioureas from the reaction of an amine with an isothiocyanate proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 2-methylpyrimidin-4-amine attacks the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic tetrahedral intermediate. Subsequent proton transfer from the nitrogen to the sulfur or nitrogen of the isothiocyanate moiety leads to the final thiourea product.
Computational studies on similar reactions have provided insights into the transition state, suggesting a concerted mechanism where the N-C bond formation and proton transfer may occur in a single step, or a stepwise process with a discrete zwitterionic intermediate. The specific pathway is influenced by the solvent and the electronic properties of the substituents on both the amine and the isothiocyanate.
The rate of the reaction between an amine and an isothiocyanate is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the isothiocyanate, the solvent polarity, and the temperature. Generally, more nucleophilic amines and more electrophilic isothiocyanates will react faster.
For the synthesis of this compound, the electron-withdrawing nature of the pyrimidine (B1678525) ring may slightly decrease the nucleophilicity of the amino group compared to a simple alkylamine. However, the reaction is typically still facile. The reaction rate can be enhanced by using a polar aprotic solvent that can stabilize the charged transition state. Kinetic studies, which could be performed using techniques such as UV-Vis spectroscopy or NMR, would provide quantitative data on the reaction rates under different conditions, allowing for the fine-tuning of the synthesis.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Key areas of focus include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a primary goal. Water has been shown to be an effective solvent for the synthesis of some thioureas, often leading to simple product isolation by filtration organic-chemistry.orgacs.org. Deep eutectic solvents (DES) have also emerged as green and recyclable reaction media for thiourea synthesis .
Catalysis: The use of catalysts can improve reaction efficiency and reduce energy consumption. While the reaction of amines and isothiocyanates is often uncatalyzed, mild Lewis or Brønsted acids could potentially accelerate the reaction.
Atom Economy: One-pot and convergent synthetic strategies inherently improve atom economy by reducing the number of isolation and purification steps, thereby minimizing waste.
Alternative Energy Sources: Microwave irradiation and mechanochemical synthesis (ball milling) are green techniques that can significantly reduce reaction times and often eliminate the need for a solvent nih.govnih.gov. A mechanochemical approach to synthesizing thioureas involves the grinding of the amine and isothiocyanate together, often in the absence of any solvent nih.gov.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefits |
|---|---|---|---|
| Safer Solvents | Acetonitrile, Dichloromethane | Water, Ethanol, Deep Eutectic Solvents | Reduced toxicity and environmental impact, easier workup |
| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation, Mechanosynthesis | Shorter reaction times, lower energy consumption |
| Waste Prevention | Multistep synthesis with purification at each step | One-pot synthesis | Higher atom economy, less solvent waste |
Solvent-Free Synthesis Methodologies
In recent years, green chemistry principles have steered synthetic chemistry towards minimizing or eliminating the use of hazardous solvents. rasayanjournal.co.in Solvent-free, or solid-state, reactions offer significant advantages, including reduced environmental impact, operational simplicity, cost-effectiveness, and often, higher yields and shorter reaction times. rasayanjournal.co.inpjoes.com
Several solvent-free techniques are applicable to the synthesis of pyrimidine derivatives and thioureas:
Grindstone Chemistry: This mechanical method involves grinding solid reactants together, sometimes with a catalytic amount of a substance, to initiate a chemical reaction. rasayanjournal.co.inmdpi.com For the synthesis of dihydropyrimidinones, a related class of compounds, the "Grindstone Chemistry Technique" has been successfully employed using urea/thiourea, an aldehyde, a β-keto ester, and a catalyst like cupric chloride with concentrated HCl. rasayanjournal.co.inmdpi.com This approach avoids the need for bulk solvents, with the reaction proceeding in the solid phase.
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions. pjoes.comnih.gov When applied to the synthesis of pyrimidine derivatives from chalcones and urea, it serves as an alternative energy source that can significantly reduce reaction times, often under solvent-free conditions. rasayanjournal.co.innih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. pjoes.comnih.gov Ultrasound irradiation has been effectively used in the synthesis of various pyrimidine scaffolds, often leading to purer products in shorter times compared to conventional heating. nih.gov
These methods represent sustainable alternatives to conventional synthesis, aligning with the goals of green chemistry by improving efficiency while reducing waste generation. rasayanjournal.co.in
Catalytic Approaches to Enhance Efficiency
Catalysis is fundamental to modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. The synthesis of thioureas, including those with pyrimidine moieties, benefits significantly from various catalytic systems. libretexts.orgchemrxiv.org
Thiourea derivatives themselves can act as powerful bifunctional organocatalysts, activating electrophiles through hydrogen bonding and nucleophiles via Brønsted base catalysis. libretexts.orgacs.org This dual activation is crucial in reactions like Michael additions, aza-Henry reactions, and the synthesis of benzothiazoles. acs.orgresearchgate.net While this typically involves using a chiral thiourea to catalyze another reaction, the underlying principle of hydrogen bond donation is key to the reactivity of the thiourea group itself.
Specific catalytic strategies to enhance the synthesis of thioureas include:
Deep Eutectic Solvents (DES): A system of choline chloride and tin(II) chloride can function as both a green reaction medium and a catalyst for the direct preparation of monosubstituted thioureas from thiourea and an amine. This method is efficient, and the DES can be recovered and reused multiple times without a significant loss of activity.
Lewis Acid Catalysis: Lewis acids like AlCl₃ or FeCl₃ are commonly used to activate reagents in electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com In the context of thiourea synthesis, catalysts can facilitate the formation of the isothiocyanate intermediate or activate the amine for nucleophilic attack.
Ultrasound with Catalysis: The combination of ultrasound irradiation and a catalyst can have a synergistic effect, leading to exceptionally high yields and short reaction times in the synthesis of heterocyclic compounds. nih.gov
The table below summarizes some catalytic approaches relevant to thiourea synthesis.
| Catalytic System | Reactants | Role of Catalyst | Advantages |
| Choline chloride/tin(II) chloride | Thiourea + Amine | Dual role as catalyst and green medium | High yields, reusable catalyst system |
| Thiourea Derivatives libretexts.orgresearchgate.net | Carbonyl/Imine + Nucleophile | Bifunctional H-bond donor and base | High enantioselectivity in asymmetric synthesis |
| Ammonium (B1175870) Chloride mdpi.com | Aldehyde + 1,3-Dicarbonyl + Thiourea | Acid catalyst for Biginelli condensation | Good yields under solvent-free conditions |
Derivatization Strategies and Functionalization Reactions
This compound is a versatile building block for creating a diverse library of compounds through reactions targeting the thiourea moiety or the pyrimidine ring.
N-Substitution Reactions on the Thiourea Moiety
The nitrogen atoms of the thiourea group are nucleophilic and can be readily substituted. A primary method for synthesizing N-substituted pyrimidinyl thioureas involves the reaction of a pyrimidinyl isothiocyanate with a primary or secondary amine. mdpi.com Alternatively, starting with 4-amino-2-methylpyrimidine, reaction with various substituted isothiocyanates yields a range of N-substituted this compound derivatives. nih.govnih.gov
The general reaction is as follows:
2-Methylpyrimidin-4-amine + R-N=C=S → 1-(2-Methylpyrimidin-4-yl)-3-R-thiourea
This strategy has been used to synthesize a wide array of derivatives, as detailed in the following table.
| Reactant (R-NCS) | Resulting N-Substituent (R) | Reference |
| Phenyl isothiocyanate | Phenyl | nih.gov |
| Thenoyl isothiocyanate | Thenoyl | nih.gov |
| p-Toluene sulphonyl isothiocyanate | p-Toluene sulphonyl | nih.gov |
| Benzoyl isothiocyanate | Benzoyl | researchgate.net |
| Glucopyranosyl isothiocyanate | Peracetylated Glucopyranosyl | nih.gov |
S-Alkylation and S-Arylation Reactions
The sulfur atom in the thiourea moiety is a soft nucleophile and readily undergoes alkylation or arylation when treated with electrophiles like alkyl or aryl halides. This reaction, typically conducted in the presence of a base, converts the thiourea into an isothiourea derivative (S-substituted). This transformation is significant as it alters the electronic and steric properties of the molecule, creating a new scaffold for further chemical modification.
The general reaction proceeds as follows:
This compound + R-X --(Base)--> (2-Methylpyrimidin-4-yl)-S-R-isothiourea
While direct S-alkylation of this compound is a standard transformation for thioureas, specific literature examples for this exact compound are not prevalent. However, the reaction is a well-established method for thiourea derivatives in general.
| Alkylating/Arylating Agent (R-X) | Product Class | Potential Application |
| Methyl iodide (CH₃I) | S-Methyl isothiourea | Intermediate for further substitution |
| Benzyl bromide (C₆H₅CH₂Br) | S-Benzyl isothiourea | Synthetic building block |
| Ethyl bromoacetate (BrCH₂COOEt) | S-Carbethoxymethyl isothiourea | Precursor for heterocyclic synthesis |
Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. stackexchange.com For a substitution reaction to occur on the this compound ring itself, a leaving group would need to be present at another position (e.g., C6), or the thiourea group itself could potentially be displaced by a very strong nucleophile under forcing conditions. More commonly, nucleophilic substitution is performed on a precursor, such as 4-chloro-2-methylpyrimidine, where the chlorine atom is an excellent leaving group, followed by the introduction of the thiourea moiety.
Electrophilic Aromatic Substitution (EAS): In contrast, electrophilic aromatic substitution on an unsubstituted pyrimidine ring is difficult and requires harsh conditions. masterorganicchemistry.comlibretexts.org The ring is strongly deactivated towards electrophiles. The presence of the methyl group at C2 provides some activation through an electron-donating inductive effect. However, the thiourea group at C4 is generally considered electron-withdrawing, further deactivating the ring. Therefore, reactions like nitration or halogenation would require highly reactive electrophilic reagents and are expected to proceed slowly, if at all. masterorganicchemistry.comlibretexts.org
Cyclization Reactions Leading to Fused Heterocycles
The thiourea moiety is an excellent synthon for constructing fused heterocyclic systems. The nitrogen and sulfur atoms can act as nucleophiles, reacting with bifunctional electrophiles or undergoing intramolecular cyclization to form five- or six-membered rings fused to the pyrimidine core. nih.govscirp.org
These reactions create complex, polycyclic structures with diverse chemical properties. ias.ac.inresearchgate.net
Formation of Thiazole Rings: A classic example is the Hantzsch thiazole synthesis, where the thiourea derivative reacts with an α-haloketone. researchgate.net The reaction of this compound with an α-haloketone would lead to the formation of a 2-amino-thiazole ring, resulting in a pyrimido[4,5-d]thiazole derivative.
Formation of Triazine/Tetrazine Rings: Reaction with reagents containing nitrogen atoms can lead to fused nitrogen-rich heterocycles. For instance, fusing a pyrimidine thiourea with hydrazine hydrate at high temperatures can lead to the formation of a pyrimido[3,2-b]-1,2,4,5-tetrazine system. nih.gov
The table below illustrates some potential cyclization reactions.
| Reagent | Resulting Fused Ring System | Product Class |
| α-Haloketone (e.g., 2-bromoacetophenone) | Thiazole | Pyrimido[4,5-d]thiazoles researchgate.net |
| Hydrazine Hydrate | Tetrazine | Pyrimido[1,2-b] rasayanjournal.co.innih.govnih.govnih.govtetrazines nih.gov |
| Chloroacetyl chloride | Thiazolidinone | 2-(Pyrimidinylimino)thiazolidin-4-ones |
| Mercaptoacetic acid | Thiazolidinone | Thiazolo[4,5-d]pyrimidines researchgate.net |
These synthetic strategies highlight the chemical versatility of this compound as a platform for developing a wide range of more complex molecules.
Advanced Spectroscopic and Structural Characterization Studies of 2 Methylpyrimidin 4 Yl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule like (2-Methylpyrimidin-4-yl)thiourea, a suite of NMR experiments would be required for a complete structural assignment.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the 2-methyl group, the pyrimidine (B1678525) ring, and the thiourea (B124793) moiety. The chemical shifts of the pyrimidine protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution pattern. The protons of the thiourea NH and NH₂ groups would likely appear as broad signals, and their chemical shifts could be sensitive to solvent and temperature.
The ¹³C NMR spectrum would provide information on the carbon framework. The carbon of the thiourea group (C=S) is expected to have a characteristic chemical shift in the range of 170-185 ppm. nih.gov The carbons of the pyrimidine ring and the methyl group would also exhibit specific resonances.
A comprehensive assignment would require detailed analysis of chemical shifts, signal multiplicities, and integration values. However, specific, experimentally determined chemical shift and coupling constant data for this compound are not available in the reviewed literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrimidine ring and potentially between the NH protons of the thiourea group and the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the thiourea group to the pyrimidine ring.
Without experimental 2D NMR spectra, a detailed connectivity analysis for this compound cannot be performed.
Dynamic NMR Studies for Conformational Analysis
The thiourea linkage can exhibit restricted rotation around the C-N bonds, potentially leading to the existence of different conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into these conformational dynamics. By analyzing changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barriers for bond rotation and to characterize the different conformational isomers present at equilibrium. However, no specific dynamic NMR studies for this compound have been reported.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Assignment of Characteristic Vibrational Modes
The infrared (IR) and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups:
N-H stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the NH and NH₂ groups of the thiourea moiety.
C-H stretching: Bands around 2900-3100 cm⁻¹ for the methyl group and the aromatic C-H bonds of the pyrimidine ring.
C=S stretching: A characteristic band for the thiocarbonyl group, typically observed in the region of 700-850 cm⁻¹.
C=N and C=C stretching: Vibrations associated with the pyrimidine ring, expected in the 1400-1600 cm⁻¹ region.
N-C-N and C-N stretching: Bands related to the thiourea and pyrimidine moieties.
Bending vibrations: Various bending modes for N-H, C-H, and the pyrimidine ring would appear at lower frequencies.
A detailed assignment of these vibrational modes would require comparison with data from related compounds and potentially theoretical calculations. Specific experimental IR and Raman data for this compound are not documented in the available literature.
Hydrogen Bonding Network Analysis through IR Spectroscopy
The thiourea and pyrimidine moieties both contain hydrogen bond donors (N-H) and acceptors (N atoms of the pyrimidine ring and the sulfur atom of the thiourea group). This suggests the potential for significant intermolecular hydrogen bonding in the solid state and in solution. IR spectroscopy is a powerful tool for studying hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands. The extent of these changes can provide qualitative information about the strength of the hydrogen bonds.
A study on the closely related compound, 1-(4-methylpyridin-2-yl)thiourea, revealed different intermolecular N-H···S hydrogen bonding patterns in its two polymorphic forms. nih.govspectrabase.com It is plausible that this compound would also exhibit a complex hydrogen bonding network, influencing its crystal packing and physical properties. However, a specific analysis of the hydrogen bonding network for this compound via IR spectroscopy is not available.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the high-resolution mass of a molecule, allowing for the determination of its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. The thiourea and pyrimidine moieties are amenable to protonation, making them readily detectable in positive ion mode ESI-MS.
Expected High-Resolution Mass Data:
The elemental composition of this compound is C6H8N4S. The expected exact mass of the protonated molecule [M+H]+ can be calculated as follows:
| Atom | Quantity | Atomic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 9 (8+1) | 1.007825 | 9.070425 |
| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total [M+H]⁺ | 169.054792 |
This table presents the theoretical exact mass calculation for the protonated form of this compound.
Expected Fragmentation Pattern:
Hypothesized ESI-MS/MS Fragmentation of this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment | Proposed m/z |
| 169.05 | [C5H6N3]⁺ | 4-amino-2-methylpyrimidine | 110.06 |
| 169.05 | [CH3N2S]⁺ | Thiourea fragment | 75.00 |
| 169.05 | [C6H7N4]⁺ | Loss of SH | 135.07 |
This table outlines a hypothesized fragmentation pattern for this compound under ESI-MS/MS conditions, based on common fragmentation pathways for similar chemical structures.
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives
Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility. Therefore, derivatization is typically required to produce a more volatile and thermally stable analogue. A common derivatization strategy for compounds with active hydrogens, such as the amine and thiol tautomer of the thiourea group, is silylation (e.g., with BSTFA or MSTFA).
The resulting silylated derivative would be amenable to GC-MS analysis, providing a characteristic retention time and a mass spectrum that would confirm the molecular weight of the derivative and offer structural information through its fragmentation pattern. The fragmentation would likely involve the loss of the silyl (B83357) groups and cleavage at the C-N bond.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.
Single Crystal X-ray Crystallography for Molecular Geometry and Stereochemistry
While a specific crystal structure for this compound has not been reported, analysis of the closely related compound, 1-(4-methylpyridin-2-yl)thiourea, provides significant insight into the expected molecular geometry. researchgate.netchemscene.com It is anticipated that the pyrimidine ring and the thiourea moiety will be largely planar. An intramolecular hydrogen bond between one of the thiourea N-H groups and a nitrogen atom of the pyrimidine ring is expected, which would contribute to the planarity of the molecule. researchgate.netwashington.edu
Expected Bond Lengths and Angles:
Based on analogous structures, the C=S bond of the thiourea group is expected to be approximately 1.7 Å, and the C-N bonds within the thiourea moiety will have lengths intermediate between a single and double bond, indicating resonance. The geometry around the nitrogen atoms of the thiourea group is expected to be trigonal planar.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The thiourea group is an excellent hydrogen bond donor (N-H) and acceptor (C=S). researchgate.net
Hydrogen Bonding:
It is highly probable that the molecules will form centrosymmetric dimers through N-H···S hydrogen bonds, a common motif in thiourea derivatives. researchgate.netchemscene.comresearchgate.net Additionally, the pyrimidine ring offers further hydrogen bond acceptor sites (the nitrogen atoms), which can lead to the formation of extended one-, two-, or three-dimensional networks.
π-Stacking:
The planar pyrimidine rings are likely to participate in π-π stacking interactions, further stabilizing the crystal packing. These interactions would likely be offset or slipped, where the rings are not perfectly superimposed.
Polymorphism and Solid-State Conformational Landscapes
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in thiourea derivatives. researchgate.netchemscene.com The different polymorphs arise from variations in the intermolecular interactions, particularly the hydrogen bonding patterns, leading to different crystal packing arrangements and, consequently, different physicochemical properties.
For instance, the related 1-(4-methylpyridin-2-yl)thiourea is known to exist in at least two polymorphic forms, which differ in their intermolecular N-H···S hydrogen bonding patterns. researchgate.netchemscene.com One form exhibits an asymmetric hydrogen bonding combination, while the other displays a symmetric arrangement. chemscene.com It is therefore highly probable that this compound could also exhibit polymorphism, with different forms being accessible under various crystallization conditions. The conformational landscape would likely be influenced by the rotational barrier around the C-N bond connecting the pyrimidine ring and the thiourea group, as well as the potential for different tautomeric forms of the thiourea moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it absorbs energy at specific wavelengths, promoting electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides valuable information about the electronic structure and the nature of the chromophores present in the compound.
In the case of this compound, the electronic spectrum is primarily governed by the π → π* and n → π* transitions associated with the pyrimidine ring and the thiourea moiety. The pyrimidine ring, an aromatic heterocycle, contains π electrons that can be excited to higher energy π* orbitals. Similarly, the thiourea group (-NH-C(S)-NH-) possesses a C=S double bond (a chromophore) and non-bonding electrons (n) on the sulfur and nitrogen atoms, which can also undergo electronic transitions.
Detailed research findings on analogous structures provide insight into the expected spectral characteristics of this compound. For instance, studies on various pyrimidine derivatives have identified characteristic absorption bands. A rapid and sensitive UV-Vis spectroscopic method developed for a different pyrimidine derivative reported a maximum absorption wavelength (λmax) at 275 nm. nih.govnih.gov This absorption is typical for the π → π* transitions within the pyrimidine ring system.
Furthermore, the analysis of thiourea and its derivatives reveals strong absorptions in the UV region. Thiourea itself exhibits a strong absorption in the 190-300 nm range, with a lower cutoff wavelength noted at approximately 241.67 nm. rasayanjournal.co.in Research on pivaloylthiourea derivatives has identified two significant chromophores, C=O and C=S, with maximum absorptions around 230 nm and 290 nm, respectively. researchgate.net The absorption band near 290 nm is attributed to the n → π* transition of the C=S group. Similarly, in other thiourea derivatives, such as those of 2-morpholin-4-yl-ethylamine, the C=O chromophore shows a maximum absorption at around 240 nm. researchgate.net
The electronic spectrum of this compound is therefore expected to be a composite of the absorptions from both the pyrimidine and the thiourea moieties. The spectrum would likely display intense absorption bands corresponding to the π → π* transitions of the pyrimidine ring and the C=S group, and a weaker band at a longer wavelength corresponding to the n → π* transition of the thiocarbonyl group. The exact position and intensity of these bands can be influenced by the solvent polarity and the specific electronic interactions between the pyrimidine ring and the thiourea substituent.
The table below summarizes the UV-Vis absorption data for related compounds, offering a comparative basis for the electronic transitions expected in this compound.
| Compound/Derivative Class | λmax (nm) | Attributed Transition/Chromophore | Reference |
| Pyrimidine Derivative | 275 | π → π | nih.govnih.gov |
| Thiourea | ~242 (cutoff) | - | rasayanjournal.co.in |
| Pivaloylthiourea Derivatives | ~290 | n → π (C=S) | researchgate.net |
| Thiourea Derivatives | ~240 | C=O | researchgate.net |
Theoretical and Computational Investigations of 2 Methylpyrimidin 4 Yl Thiourea
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the molecular geometry, electronic properties, and reactivity of molecules like (2-Methylpyrimidin-4-yl)thiourea.
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For thiourea (B124793) derivatives, DFT calculations are employed to find the lowest energy conformation. nih.gov The geometry of this compound is characterized by the spatial relationship between the 2-methylpyrimidine (B1581581) ring and the thiourea group.
Conformational analysis reveals that intramolecular hydrogen bonding often plays a critical role in stabilizing the structure. In related compounds like 1-(4-methylpyridin-2-yl)thiourea, a six-membered ring intramolecular N–H⋯N hydrogen bond is observed between the thiourea moiety's amino group and the pyridine (B92270) nitrogen atom. scispace.comresearchgate.net This type of interaction is also anticipated in this compound, influencing the planarity and orientation of the substituent groups. The crystal structure of similar compounds, such as 1-(4,6-dimethylpyrimidin-2-yl)thiourea, shows that the molecular packing is further stabilized by both intramolecular and intermolecular hydrogen bonds, often involving the thiourea's sulfur atom. nih.gov These theoretical and crystallographic studies on analogous structures suggest a relatively planar core for this compound, with specific torsion angles defining the orientation of the pyrimidine (B1678525) ring relative to the thiourea backbone.
Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative DFT Data) This table contains hypothetical data for illustrative purposes, based on typical values for similar structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=S (Thiourea) | 1.685 |
| Bond Length (Å) | C-N (Thiourea) | 1.350 |
| Bond Length (Å) | C-N (Pyrimidine Link) | 1.390 |
| Bond Angle (°) | N-C-N (Thiourea) | 118.5 |
| Bond Angle (°) | N-C=S (Thiourea) | 120.8 |
| Dihedral Angle (°) | Pyrimidine Ring - Thiourea Plane | ~20 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
For pyrimidinyl thiourea derivatives, the distribution of these orbitals determines their reactivity. asianpubs.org The HOMO is typically localized on the more electron-rich parts of the molecule. In free thiourea, the HOMO is the in-plane sulfur lone pair, which is the dominant σ-donor orbital. nih.gov For this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen atoms of the thiourea group and the nitrogen atoms of the pyrimidine ring. The LUMO, conversely, is often centered over the C=S π* bond and the pyrimidine ring, which can accept electrons. asianpubs.orgnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov In thiourea derivatives, a smaller HOMO-LUMO gap has been correlated with higher biological activity. nih.gov
Table 2: Frontier Molecular Orbital Properties of Pyrimidinyl Thiourea Derivatives (Illustrative DFT Data) This table contains hypothetical data for illustrative purposes.
| Property | Value (eV) | Implication |
|---|---|---|
| HOMO Energy (EHOMO) | -6.5 | Electron donating ability |
| LUMO Energy (ELUMO) | -1.8 | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov
For this compound, the ESP map would show a significant negative potential (red) around the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the pyrimidine ring, highlighting their roles as hydrogen bond acceptors and sites for interaction with electrophiles. asianpubs.orgresearchgate.net Conversely, the hydrogen atoms of the amino groups in the thiourea moiety would exhibit a positive potential (blue), marking them as hydrogen bond donors. nih.gov This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and crystal packing. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solution environment. MD simulations model the interactions between the solute molecule and solvent molecules (e.g., water), providing insights into conformational flexibility, solvation, and intermolecular interactions. researchgate.net
For thiourea derivatives, MD simulations can reveal how the molecule interacts with water, identifying which atoms act as primary hydrogen bond donors and acceptors. researchgate.net These simulations can show the stability of intramolecular hydrogen bonds in a polar solvent and how the molecule's conformation might change over time. nih.gov This information is critical for understanding how the molecule behaves in a biological environment and for predicting its solubility and interactions with biological targets like enzymes. researchgate.netnih.gov
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which can be used to validate and interpret experimental data.
NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. carta-evidence.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra are valuable for assigning peaks in experimental NMR data, especially for complex molecules. researchgate.netmdpi.com For this compound, calculations would predict distinct signals for the methyl protons, the pyrimidine ring protons, and the NH protons of the thiourea group.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks observed in an Infrared (IR) spectrum. carta-evidence.org These calculations help in the assignment of vibrational modes to specific functional groups. For this compound, key predicted vibrations would include the N-H stretching and bending modes, C=S stretching, and various pyrimidine ring vibrations. mdpi.comresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govcarta-evidence.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.govmdpi.com For thiourea derivatives, TD-DFT can elucidate the electronic transitions responsible for their characteristic UV-Vis absorption bands. carta-evidence.org
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table contains hypothetical data for illustrative purposes based on computational predictions for similar compounds.
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | ~2.5 | -CH₃ Protons |
| Chemical Shift (δ, ppm) | ~9.0, ~10.5 | -NH Protons | |
| IR | Wavenumber (cm⁻¹) | ~3300-3100 | N-H Stretch |
| Wavenumber (cm⁻¹) | ~1350 | C=S Stretch | |
| UV-Vis (TD-DFT) | λmax (nm) | ~280 | π→π* Transition |
Quantum Chemical Descriptors for Structure-Reactivity Correlations
Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's reactivity and electronic structure. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity.
Key descriptors include:
Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO), it measures the energy required to remove an electron.
Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO), it measures the energy released when an electron is added.
Chemical Hardness (η): Calculated as (I - A) / 2, it indicates resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the power of an atom or group to attract electrons.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical and biological systems. researchgate.netmdpi.com
Investigation of Tautomerism and Isomeric Forms
The structural versatility of this compound lends itself to the existence of various tautomeric and isomeric forms, a subject of significant interest in theoretical and computational chemistry. The relative stability of these forms is dictated by a delicate interplay of electronic and steric factors, which can be elucidated through quantum chemical calculations.
Thiourea and its derivatives are known to exhibit thione-thiol tautomerism. In the case of this compound, this equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiourea moiety. This results in two primary tautomeric forms: the thione form and the thiol (or isothiourea) form.
Thione Form: This is the amide-like structure, characterized by a carbon-sulfur double bond (C=S). Generally, for thiourea derivatives in aqueous solutions, the thione form is more prevalent.
Thiol Form: This imidic acid-like structure contains a carbon-sulfur single bond and a carbon-nitrogen double bond, with the proton residing on the sulfur atom (C-SH).
Computational studies on related pyrimidinyl thiourea derivatives, often employing methods like the Hartree-Fock (HF) method with basis sets such as 6-31G*, have been used to investigate the electronic structure and stability of such compounds. These studies involve geometry optimization to find the most stable three-dimensional arrangement of atoms and the calculation of single-point energies to determine the relative energies of different conformations.
In addition to tautomerism, this compound can exist as different rotational isomers (conformers) due to the rotation around the single bonds, particularly the C-N bonds of the thiourea group and the bond connecting the thiourea moiety to the pyrimidine ring. The planarity of the molecule and the potential for intramolecular hydrogen bonding play crucial roles in determining the preferred conformation.
For instance, structural studies on similar compounds, such as 1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea, have revealed trans-cis configurations of the substituent groups relative to the thiono S atom across the thiourea C-N bonds. The molecular conformation is often stabilized by intramolecular hydrogen bonds, which can form pseudo-six-membered rings.
The stability of different isomeric forms can be quantified by their relative energies, typically calculated using computational methods. The following table illustrates a hypothetical energy profile for different possible isomers of this compound, based on the types of data generated in computational studies of related molecules.
| Isomeric Form | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|---|
| Thione-trans-cis | Thione tautomer with a trans-cis conformation of the pyrimidinyl and methyl groups relative to the C=S bond. | 0.00 (Reference) | C=S bond length: ~1.7 Å |
| Thione-cis-trans | Thione tautomer with a cis-trans conformation. | +2.5 | - |
| Thiol-trans | Thiol tautomer with a trans conformation around the C=N bond. | +8.2 | S-H bond length: ~1.3 Å, C=N bond length: ~1.3 Å |
| Thiol-cis | Thiol tautomer with a cis conformation around the C=N bond. | +9.5 | - |
Note: The data in this table is illustrative and based on general principles and findings for similar molecules. Actual values would require specific computational studies on this compound.
Furthermore, the electronic properties of these isomers, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of significant interest. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. Quantum chemical studies on pyrimidinyl thiourea derivatives have shown that the frontier orbitals are often concentrated on specific parts of the molecule, such as the thiourea group and the pyrimidine ring, which are the likely sites for chemical reactions.
The following table presents hypothetical HOMO and LUMO energies for the most stable thione tautomer of this compound, based on typical values found in computational studies of analogous compounds.
| Molecular Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.5 | Primarily on the thiourea group (S and N atoms) |
| LUMO | -1.2 | Distributed over the pyrimidine ring and the C=S bond |
| HOMO-LUMO Gap | 5.3 | - |
Note: The data in this table is for illustrative purposes and would need to be confirmed by specific quantum chemical calculations for this compound.
Coordination Chemistry and Metal Complex Formation with 2 Methylpyrimidin 4 Yl Thiourea As a Ligand
Ligand Properties and Chelation Modes of (2-Methylpyrimidin-4-yl)thiourea
Thiourea (B124793) and its derivatives are known for their diverse coordination possibilities. mdpi.com The presence of sulfur and nitrogen atoms allows them to act as flexible ligands, forming complexes with various geometries and coordination numbers. mdpi.com
The Hard-Soft Acid-Base (HSAB) theory is a useful framework for understanding the preferential bonding of this compound with different metal ions. wikipedia.orglibretexts.org According to this theory, Lewis acids and bases are classified as "hard" or "soft" based on their polarizability. wikipedia.orglibretexts.org Hard acids are small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. wikipedia.orglibretexts.org Similarly, hard bases hold their electrons tightly, whereas soft bases have more diffuse electron clouds. wikipedia.orglibretexts.org The central principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orgtaylorandfrancis.com
In this compound, the sulfur atom of the thiourea group is considered a soft donor atom, while the nitrogen atoms of the pyrimidine (B1678525) ring are borderline to hard bases. wikipedia.orgtaylorandfrancis.com This dual character allows the ligand to coordinate with a wide range of metal ions.
Soft Metal Ions: Soft metal ions such as Pd(II), Pt(II), and Hg(II) are expected to form strong coordinate bonds with the soft sulfur donor of the thiourea moiety. mdpi.comtaylorandfrancis.com
Borderline Metal Ions: Borderline metal ions like Cu(II), Ni(II), Zn(II), and Co(II) can coordinate with either the soft sulfur atom or the borderline nitrogen atoms of the pyrimidine ring, or both. wikipedia.orgnih.gov The specific coordination mode will depend on other factors such as the solvent, counter-ion, and steric effects.
Hard Metal Ions: Hard metal ions, which are less common in complexes with this type of ligand, would preferentially bind to the nitrogen atoms of the pyrimidine ring if coordination occurs.
This compound possesses several potential donor atoms for coordination with metal ions:
Thiourea Sulfur (S): The sulfur atom is a primary and soft binding site. mdpi.com
Pyrimidine Nitrogen (N): The pyrimidine ring contains two nitrogen atoms, both of which are potential coordination sites. nih.gov
Thiourea Nitrogen (N): The nitrogen atoms of the thiourea group can also participate in coordination, particularly after deprotonation. mdpi.com
The ligand can exhibit different chelation modes:
Monodentate: It can coordinate to a metal ion through the sulfur atom of the thiourea group. mdpi.com
Bidentate: It can form a chelate ring by coordinating through the sulfur atom and one of the pyrimidine nitrogen atoms. mdpi.comnih.gov This is a common coordination mode.
Bridging: The ligand can bridge two metal centers, coordinating through its sulfur and nitrogen atoms.
The preference for a particular binding site is influenced by the nature of the metal ion as explained by the HSAB theory.
Synthesis and Structural Characterization of Metal Complexes
Metal complexes of this compound and related ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat. nih.govresearchgate.net Characterization of these complexes is achieved through various spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. mdpi.comnih.govrsc.org
A variety of transition metal complexes with ligands similar to this compound have been synthesized and studied. nih.govmdpi.com
Copper (Cu): Copper(II) complexes often exhibit square planar or distorted octahedral geometries. nih.govresearchgate.net In some cases, the Cu(II) ion can be reduced to Cu(I) by the thiourea ligand. rsc.org
Nickel (Ni): Nickel(II) can form square planar or octahedral complexes. mdpi.comnih.gov For instance, a complex of the type [Ni(PMCT)₂] (where HPMCT is a related thiourea derivative) has been reported to have a light olive color. mdpi.com
Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral complexes. nih.govrsc.org
Cobalt (Co): Cobalt(II) complexes are often tetrahedral or octahedral. nih.gov
Platinum (Pt) and Palladium (Pd): These d⁸ metal ions commonly form square planar complexes. mdpi.com For example, complexes with the general formula [MCl₂(κ¹S-HPMCT)₂] where M is Pd(II) or Pt(II) have been synthesized. mdpi.com
Table 1: Examples of Transition Metal Complexes with Thiourea-based Ligands
| Metal Ion | Complex Formula | Geometry | Reference |
|---|---|---|---|
| Cu(II) | [Cu(L)₂Cl₂] | Octahedral | researchgate.net |
| Ni(II) | [Ni(L)₂] | Square Planar | mdpi.comnih.gov |
| Zn(II) | Zn(L)₂₂ | Tetrahedral | rsc.org |
| Pd(II) | [PdCl₂(L)₂] | Square Planar | mdpi.com |
| Pt(II) | [PtCl₂(L)₂] | Square Planar | mdpi.com |
(L represents a thiourea-based ligand similar to this compound)
While less common than transition metal complexes, this compound can also form complexes with main group metals. For instance, complexes with Sn(II) and Cd(II) have been reported for analogous triazole-thiol ligands, suggesting that this compound could form similar structures. nih.gov The geometry of these complexes is often tetrahedral. nih.gov
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the metal complexes of this compound are determined by the identity of the central metal ion and the coordination environment.
UV-Vis Spectroscopy: The electronic spectra of these complexes show bands corresponding to d-d transitions (for transition metals with unfilled d-orbitals) and charge transfer transitions. These spectra are crucial for determining the geometry of the complexes. For example, the number and position of d-d bands can distinguish between octahedral and tetrahedral geometries in Co(II) and Ni(II) complexes. nih.gov
Magnetic Susceptibility: Magnetic moment measurements help in determining the number of unpaired electrons in a complex, which in turn provides information about the oxidation state and the geometry of the metal center. For example, square planar Ni(II) complexes are typically diamagnetic (zero unpaired electrons), while octahedral Ni(II) complexes are paramagnetic (two unpaired electrons). nih.gov Copper(II) complexes generally have one unpaired electron. nih.gov
Table 2: Expected Magnetic Properties of Metal Complexes
| Metal Ion | Geometry | Number of Unpaired Electrons | Magnetic Moment (B.M.) |
|---|---|---|---|
| Cu(II) | Square Planar/Octahedral | 1 | ~1.73 |
| Ni(II) | Square Planar | 0 | 0 |
| Ni(II) | Octahedral | 2 | ~2.83 |
| Co(II) | Tetrahedral | 3 | ~3.87 |
| Co(II) | Octahedral (high spin) | 3 | ~3.87 |
| Fe(II) | Octahedral (high spin) | 4 | ~4.90 |
Applications of Metal Complexes in Catalysis (Non-Biological)
Although no specific studies on the catalytic applications of metal complexes of this compound were identified, the related field of palladium-catalyzed cross-coupling reactions offers insights into the potential of similar molecular structures.
Photophysical Properties of Metal Complexes for Material Applications
Detailed studies on the photophysical properties of metal complexes specifically derived from this compound for material applications are not available in the reviewed literature. The exploration of luminescent materials often involves the design of ligands that, when coordinated to a metal center, give rise to desirable photophysical characteristics such as high quantum yields and tunable emission wavelengths.
General research on thiourea derivatives indicates their versatility as ligands due to the presence of both sulfur and nitrogen donor atoms, which can lead to the formation of complexes with interesting electronic and structural properties. However, without specific experimental data on the absorption, emission, and excited-state dynamics of this compound complexes, any discussion of their potential in material applications would be purely speculative. Further research is required to synthesize and characterize these complexes to determine their utility in areas such as organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy.
Investigations into Reactivity and Mechanism of 2 Methylpyrimidin 4 Yl Thiourea
Hydrolysis and Degradation Pathways
While specific studies on the hydrolysis of (2-Methylpyrimidin-4-yl)thiourea are not extensively documented, the degradation pathways can be inferred from the known chemistry of its constituent functional groups. The thiourea (B124793) moiety is susceptible to hydrolysis, which can proceed under either acidic or basic conditions.
Under acidic conditions, the sulfur atom can be protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This would likely lead to the formation of 2-methyl-4-aminopyrimidine and thiocarbonic acid, which is unstable and decomposes to hydrogen sulfide (B99878) and carbon dioxide.
In basic media, hydroxide (B78521) ions can directly attack the thiocarbonyl carbon. The expected products of this reaction would be 2-methyl-4-aminopyrimidine and a thiocarbamate salt, which can further hydrolyze.
The pyrimidine (B1678525) ring itself is generally stable to hydrolysis under mild conditions. However, under forcing acidic or basic conditions, ring-opening reactions can occur, although this is a less probable degradation pathway compared to the hydrolysis of the more labile thiourea group.
Table 1: Predicted Hydrolysis Products of this compound
| Condition | Probable Products |
| Acidic Hydrolysis | 2-Methyl-4-aminopyrimidine, Hydrogen Sulfide, Carbon Dioxide |
| Basic Hydrolysis | 2-Methyl-4-aminopyrimidine, Thiocarbamate salt |
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can target either the thiourea group or the pyrimidine ring, depending on the reagents and reaction conditions.
Oxidation: The thiourea group is readily oxidized. Mild oxidizing agents, such as hydrogen peroxide or iodine, typically lead to the formation of a disulfide, specifically a bis(amidine) disulfide derivative. Stronger oxidizing agents can further oxidize the sulfur atom, potentially leading to the formation of sulfonic acid derivatives or even the replacement of the sulfur with an oxygen atom to yield the corresponding urea (B33335) derivative, (2-Methylpyrimidin-4-yl)urea, along with sulfur oxides.
Reduction: The pyrimidine ring is susceptible to reduction, particularly catalytic hydrogenation. Depending on the catalyst and conditions, this can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The thiourea group is generally stable to most reducing agents, but under harsh conditions, reduction of the C=S bond could potentially occur.
Reaction with Electrophiles and Nucleophiles
The dual functionality of this compound provides multiple sites for reaction with both electrophiles and nucleophiles.
Reaction with Electrophiles: The thiourea moiety is nucleophilic at both the sulfur and nitrogen atoms. Alkylation, for instance with alkyl halides, is expected to occur preferentially at the sulfur atom, forming a more stable S-alkylisothiouronium salt. Acylation with acyl chlorides or anhydrides can occur at the nitrogen atoms. The nitrogen atoms of the pyrimidine ring can also act as nucleophiles and react with electrophiles, particularly strong alkylating agents, leading to quaternization of the ring nitrogens. Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature but can occur under forcing conditions, likely at the 5-position.
Reaction with Nucleophiles: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. Nucleophilic aromatic substitution can occur, particularly if a good leaving group is present on the ring, though the thiourea group itself is not a typical leaving group. More likely is the Chichibabin-type reaction where a strong nucleophile, like an amide anion, attacks the ring, leading to the addition of the nucleophile and subsequent elimination of a hydride ion. youtube.com The thiocarbonyl carbon of the thiourea group can also be attacked by strong nucleophiles.
Table 2: Reactivity of this compound with Electrophiles and Nucleophiles
| Reagent Type | Site of Reaction | Typical Products |
| Electrophile (e.g., Alkyl Halide) | Sulfur atom of thiourea | S-Alkylisothiouronium salt |
| Electrophile (e.g., Acyl Chloride) | Nitrogen atom of thiourea | N-Acylthiourea derivative |
| Nucleophile (e.g., Amine) | Pyrimidine ring (C2 or C6) | Substituted pyrimidine derivative |
Photochemical Reactivity Studies
Specific photochemical reactivity studies on this compound are not widely reported in the literature. However, heterocyclic compounds containing C=N and C=S bonds can undergo various photochemical transformations. Upon absorption of UV light, the molecule could potentially undergo isomerization, cyclization, or fragmentation reactions. The pyrimidine ring could participate in [2+2] cycloaddition reactions, and the thiourea moiety might undergo photo-oxidation or rearrangement. Further experimental investigation is required to fully elucidate the photochemical behavior of this compound.
Thermal Stability and Decomposition Mechanisms
The thermal stability of this compound is expected to be influenced by both the pyrimidine and thiourea components. Studies on thiourea itself show that upon heating, it can isomerize to ammonium (B1175870) thiocyanate. researchgate.netresearchgate.net A similar isomerization of this compound could potentially occur, although the equilibrium would be influenced by the pyrimidine substituent.
At higher temperatures, decomposition is expected. Based on the thermal decomposition of thiourea, volatile products such as ammonia, hydrogen sulfide, and carbodiimides are likely to be formed. researchgate.net The pyrimidine ring would also decompose at elevated temperatures, likely leading to the formation of various nitrogen-containing fragments and volatile hydrocarbons. The presence of the methyl group on the pyrimidine ring may also influence the decomposition pathway, potentially through radical mechanisms. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be necessary to determine the precise decomposition temperatures and energetic profile.
Table 3: Potential Thermal Decomposition Products of this compound
| Temperature Range | Potential Processes and Products |
| Lower Temperatures | Isomerization to a substituted thiocyanate |
| Higher Temperatures | Decomposition to ammonia, hydrogen sulfide, (2-Methylpyrimidin-4-yl)carbodiimide, and other nitrogenous and sulfur-containing fragments |
Potential Applications in Materials Science and Technology
Precursors for Polymer Synthesis and Macromolecular Structures
(2-Methylpyrimidin-4-yl)thiourea holds promise as a versatile monomer for the synthesis of novel polymers and macromolecular structures. The thiourea (B124793) moiety, with its reactive amine and thione groups, can participate in various polymerization reactions. For instance, the amine groups can react with difunctional compounds like diisocyanates or diacyl chlorides to form polyureas or polyamides, respectively. The resulting polymers would incorporate the (2-methylpyrimidin-4-yl) group as a pendant moiety, influencing the polymer's thermal stability, solubility, and coordination properties.
Research on polymers bearing thiourea moieties has demonstrated their efficacy in applications such as heavy metal ion removal. jmaterenvironsci.com By incorporating this compound into a polymer matrix, it is conceivable to create materials with tailored properties for specific applications, such as selective adsorbents or functional coatings.
Components in Sensor Development (e.g., Metal Ion Sensors)
The development of chemical sensors for the detection of specific analytes is a critical area of materials science. Thiourea derivatives have been extensively investigated as chemosensors, particularly for the detection of metal ions. researchgate.netnih.govresearchgate.net The sulfur and nitrogen atoms of the thiourea group can act as effective coordination sites for metal ions, leading to a detectable signal change, such as a colorimetric or fluorescent response.
The presence of the pyrimidine (B1678525) ring in this compound could enhance its sensing capabilities. The nitrogen atoms within the pyrimidine ring can also participate in metal ion coordination, potentially leading to higher selectivity and sensitivity for certain metal ions. Studies on pyridyl-thiourea derivatives have shown their potential as ionophores for the detection of copper (II) ions, where the pyridine (B92270) nitrogen plays a role in the binding event. researchgate.net Similarly, the pyrimidine ring in this compound could modulate the electronic properties of the thiourea group, influencing its binding affinity and selectivity towards different metal ions.
The development of fluorescent chemosensors based on thiourea has shown promise for detecting metal ions like Zn(2+), Cd(2+), and Hg(2+) in aqueous environments and even within living cells. nih.govresearchgate.net It is plausible that this compound could be functionalized with a fluorophore to create a turn-on or turn-off fluorescent sensor for specific metal ions.
| Related Compound | Detected Ion | Sensing Principle | Detection Limit |
| Pyridyl-thiourea derivatives | Cu(II) | Thin-film molecular sensor | 1.34 x 10⁻⁵ to 1.48 x 10⁻⁵ M researchgate.net |
| Thiourea-based chemosensors | Zn(2+), Cd(2+), Hg(2+) | Fluorescence | Not specified nih.govresearchgate.net |
| Ninhydrin thiourea derivative | Cu(II) | Visual detection in aqueous medium | Not specified tsijournals.com |
Corrosion Inhibition Studies for Metallic Surfaces
The protection of metallic surfaces from corrosion is a major challenge in many industries. Organic compounds containing heteroatoms like nitrogen and sulfur have been widely studied as corrosion inhibitors. jmaterenvironsci.comresearchgate.net These compounds can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Both the pyrimidine and thiourea moieties in this compound suggest its potential as an effective corrosion inhibitor. Pyrimidine derivatives have been shown to be efficient corrosion inhibitors for mild steel in acidic solutions due to the presence of nitrogen atoms and the aromatic ring. researchgate.net Similarly, thiourea and its derivatives are well-known corrosion inhibitors, with the sulfur atom playing a crucial role in the adsorption process. jmaterenvironsci.comresearchgate.net
The combination of both a pyrimidine ring and a thiourea group in a single molecule could lead to a synergistic effect, resulting in enhanced corrosion inhibition efficiency. The molecule could adsorb onto the metal surface through multiple active centers (nitrogen and sulfur atoms), leading to a more stable and compact protective layer. Studies on 1-methyl-3-pyridine-2-yl-thiourea have demonstrated its effectiveness as a mixed-type inhibitor for stainless steel in sulfuric acid. researchgate.net It is reasonable to expect that this compound would exhibit similar or even superior corrosion inhibition properties.
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism |
| Pyrimidine derivatives | Mild Steel | Acidic solutions | Film formation by adsorption researchgate.net |
| Thiourea derivatives | Mild Steel | Formic acid | Adsorption mechanism researchgate.net |
| 1-Methyl-3-pyridine-2-yl-thiourea | Stainless Steel | 0.5 M H₂SO₄ | Mixed-type inhibitor, adsorption researchgate.net |
| Imidazo[1,2-a]pyrimidine (B1208166) derivatives | Mild Steel | 1 mol L⁻¹ HCl | Mixed-type inhibitor, adsorption frontiersin.org |
Development of Luminescent or Optoelectronic Materials
Materials with luminescent or optoelectronic properties are essential for various applications, including displays, lighting, and sensors. The pyrimidine ring is a component of many fluorescent compounds. Studies on imidazo[1,2-a]pyrimidine derivatives have shown that these fused heterocyclic systems can exhibit significant fluorescence. researchgate.net The luminescent properties are often influenced by the substituents on the pyrimidine ring.
Adsorbent Materials for Environmental Remediation (e.g., Heavy Metal Removal)
Environmental pollution by heavy metals is a serious concern, and the development of effective adsorbent materials for their removal is crucial. Thiourea-based materials have shown great promise in this area due to the strong affinity of the sulfur atom for heavy metal ions like mercury (Hg(II)). researchgate.net
The functionalization of various substrates, such as polymers and silica, with thiourea groups creates adsorbents with high capacity and selectivity for heavy metals. researchgate.net this compound could be used to modify support materials to create novel adsorbents. The presence of both the thiourea group and the pyrimidine ring could enhance the adsorption capacity and selectivity for specific metal ions. The nitrogen atoms in the pyrimidine ring could also contribute to the binding of certain metal ions.
Research on thiourea-functionalized polymers has demonstrated their ability to effectively remove heavy metal ions from aqueous solutions. jmaterenvironsci.com Similarly, sulfhydryl-modified nanomaterials have shown high efficiency in adsorbing heavy metal ions like Hg(II), Cd(II), and Pb(II). frontiersin.org These findings support the potential of this compound as a key component in the design of next-generation adsorbent materials for environmental remediation.
| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity | Key Functional Group |
| Thiourea formo-phenolic polymers | Hg(II) | 300 mg/g researchgate.net | Thiourea |
| Sulfhydryl modified nano TiO₂ | Hg(II), Cd(II), Pb(II) | >98% removal efficiency frontiersin.org | Sulfhydryl (-SH) |
| Polymers bearing thiourea moiety | Cu(II), Cd(II), Zn(II), Co(II) | High adsorption capacity jmaterenvironsci.com | Thiourea |
Analytical Applications and Methodologies Involving 2 Methylpyrimidin 4 Yl Thiourea
Use as a Reagent in Analytical Chemistry
Thiourea (B124793) and its derivatives are versatile reagents in analytical chemistry, primarily due to the presence of the sulfur and nitrogen atoms which can act as effective donor sites for metal ions.
Complexation for Metal Ion Detection and Quantification
The thiourea functional group is known to form stable complexes with a variety of metal ions. This complexation can lead to changes in the solution's color, fluorescence, or electrochemical properties, which can be harnessed for the detection and quantification of these ions. While specific studies on the complexation of (2-Methylpyrimidin-4-yl)thiourea with metal ions are scarce, research on analogous compounds provides insight into its potential.
For instance, thiourea derivatives containing heterocyclic rings, such as pyridine (B92270), have been shown to be effective chemosensors for metal ions. The nitrogen atom in the pyrimidine (B1678525) ring of this compound could participate in chelation, potentially enhancing the selectivity and stability of the metal complexes formed. The complexation behavior is influenced by factors such as the pH of the solution and the nature of the solvent.
| Derivative | Metal Ion Detected | Method | Key Findings |
| N-Phenyl-N'-(pyridin-2-yl)thiourea | Cu²⁺ | Colorimetry | Forms a 1:1 complex in acidic media, leading to a visible color change. |
| Nitrophenyl thiourea-modified polyethyleneimine | SO₄²⁻, F⁻, AcO⁻ | Colorimetry | Exhibits distinct color changes from colorless to yellow or yellowish upon anion binding. mdpi.com |
Spectrophotometric Determination Methods
Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. The formation of colored complexes between a reagent and an analyte is a common basis for spectrophotometric methods.
Thiourea derivatives that form colored complexes with metal ions can be used for their spectrophotometric determination. The intensity of the color, which is proportional to the concentration of the metal ion, is measured at a specific wavelength. Although no specific spectrophotometric methods employing this compound have been reported, the general principles can be applied. The pyrimidine ring and the methyl group in this compound would influence the absorption spectrum of its metal complexes, potentially allowing for selective and sensitive determination of certain metal ions.
| Reagent | Analyte | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) |
| N-Phenyl-N'-(pyridin-2-yl)thiourea | Cu²⁺ | 393 nm | 5.795 × 10³ L mol⁻¹ cm⁻¹ |
| Nitrophenyl thiourea-modified polyethyleneimine | SO₄²⁻ | 520 nm | Not Reported |
Applications in Chromatographic Separations
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The specific chemical properties of an analyte, such as its polarity and ability to interact with a stationary phase, are crucial for its separation.
Derivatives for Enhanced Separation
In some chromatographic methods, analytes are chemically modified (derivatized) to improve their separation and detection. Thiourea derivatives can be used to derivatize certain functional groups, which can enhance their volatility for gas chromatography (GC) or improve their detection by introducing a chromophore for high-performance liquid chromatography (HPLC). There is no specific literature describing the use of this compound for derivatization purposes.
Stationary Phase Modification
The stationary phase is a critical component of a chromatographic system. Modifying the surface of a stationary phase with specific chemical groups can tailor its selectivity for certain analytes. Thiourea derivatives, with their ability to interact with metal ions and other polar molecules, could potentially be used to modify stationary phases for specialized chromatographic separations. However, no studies have been found that specifically utilize this compound for this purpose.
Electrochemical Detection Methods
Electrochemical methods of analysis are based on the measurement of electrical properties such as potential, current, or charge. These methods can be highly sensitive and selective.
The thiourea moiety can be electrochemically oxidized, and this property has been exploited for the development of electrochemical sensors. The presence of the electroactive thiourea group in this compound suggests its potential for use in electrochemical detection. Modification of electrode surfaces with this compound or its polymers could lead to sensors for various analytes, including metal ions or other electroactive species.
Research on the electrochemical detection of thiourea itself provides a foundation for the potential development of sensors based on its derivatives. For example, voltammetric methods using modified electrodes have been shown to be effective for the sensitive detection of thiourea. mdpi.com The pyrimidine ring in this compound could influence the electrochemical behavior, potentially leading to improved sensor performance.
| Electrode Modifier | Analyte | Technique | Limit of Detection (LOD) |
| Nafion/CuO/ZnO Nanospikes/GCE | Thiourea | Differential Pulse Voltammetry (DPV) | 23.03 ± 1.15 µM mdpi.com |
Future Research Directions and Perspectives on 2 Methylpyrimidin 4 Yl Thiourea
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future synthetic research concerning (2-Methylpyrimidin-4-yl)thiourea will likely prioritize efficiency and environmental responsibility. The development of novel synthetic routes that are both elegant and sustainable is a key objective.
Green Chemistry Approaches: Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve hazardous solvents and toxic reagents. rasayanjournal.co.in Future methodologies will increasingly adopt green chemistry principles. rasayanjournal.co.in This includes the use of safer, biodegradable solvents, or even solvent-free conditions, such as "Grindstone Chemistry," a mechanochemical approach. researchgate.net Techniques like microwave-assisted and ultrasound-irradiated synthesis, which can reduce reaction times and energy consumption, are promising avenues for exploration. rasayanjournal.co.insemanticscholar.orgeurekaselect.com
One-Pot and Multicomponent Reactions: The efficiency of synthesizing the this compound scaffold can be significantly enhanced through one-pot procedures. nih.govnih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, represent a highly attractive strategy. researchgate.netresearchgate.net These reactions are atom-economical and reduce the need for intermediate purification steps, thereby minimizing waste. rasayanjournal.co.in Research into novel catalysts, including biodegradable catalysts like chitosamine hydrochloride or reusable nanocatalysts, could further streamline these processes. mdpi.com
| Aspect | Conventional Methods | Future Sustainable Methods |
|---|---|---|
| Solvents | Often hazardous and volatile organic solvents | Green solvents (e.g., water, ionic liquids), solvent-free conditions |
| Energy | Prolonged heating with conventional methods | Microwave irradiation, ultrasonication for rapid heating |
| Efficiency | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions |
| Catalysts | Often stoichiometric and toxic catalysts | Reusable, non-toxic, biodegradable catalysts |
| Waste | Significant generation of byproducts and waste | High atom economy, minimal waste generation |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling is crucial for elucidating structure-property relationships and designing new derivatives with tailored functionalities.
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), will be instrumental in correlating the structural features of this compound derivatives with their activities. nih.govresearchgate.netnih.govfarmaciajournal.comresearchgate.net These models can predict the properties of newly designed compounds, saving significant time and resources in the synthesis and testing phases. researchgate.netfarmaciajournal.com By analyzing the electrostatic, hydrophobic, and steric fields, researchers can identify which structural modifications are likely to enhance desired properties. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide deep insights into the conformational dynamics and interaction mechanisms of this compound. aip.orgresearchgate.netnih.govresearchgate.nettandfonline.com These simulations can model the behavior of the molecule over time, revealing stable conformations, flexibility, and interactions with other molecules or surfaces. researchgate.netresearchgate.net For instance, MD studies can help understand how the molecule binds to a specific target or self-assembles, which is vital for designing functional materials or inhibitors. tandfonline.com
| Technique | Primary Function | Application for this compound |
|---|---|---|
| 3D-QSAR / CoMFA | Correlates 3D molecular structure with activity | Predicting the activity of new derivatives; guiding structural modifications |
| Molecular Docking | Predicts binding orientation within a target site | Identifying potential binding targets; understanding interaction modes |
| Molecular Dynamics (MD) | Simulates molecular motion and conformational changes | Assessing binding stability; exploring self-assembly mechanisms |
| Density Functional Theory (DFT) | Calculates electronic structure and properties | Understanding electronic behavior; predicting reactivity and spectral properties |
Design and Synthesis of Functional Materials Based on the Compound
The unique structural characteristics of this compound, particularly its hydrogen bonding capabilities and the presence of sulfur and nitrogen atoms, make it an excellent building block for novel functional materials.
Supramolecular Assemblies: The thiourea (B124793) moiety is a well-known motif for forming strong and directional hydrogen bonds. nih.gov This property can be harnessed to direct the self-assembly of this compound into well-ordered supramolecular structures like tapes, sheets, or 3D networks. nih.govacs.orgresearchgate.net Future work could focus on controlling this self-assembly process to create materials with specific porosities or surface properties. The interplay of N-H···S and N-H···N (pyrimidine) hydrogen bonds offers a rich landscape for designing complex architectures.
Organogels and Polymers: Thiourea derivatives have been shown to act as low-molecular-weight organogelators, capable of immobilizing solvents to form gels. nih.gov Research into the gelation properties of this compound could lead to the development of "smart" materials that respond to external stimuli like temperature or specific analytes. Furthermore, incorporating this compound as a monomer into polymer chains could yield functional polymers with unique recognition or conductive properties.
Chemosensors: The thiourea group is known to interact with various ions. tandfonline.com This binding capability can be exploited to develop chemosensors. Future research could involve designing derivatives of this compound that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to specific metal ions or anions, leading to applications in environmental monitoring or diagnostics. nih.gov
Expanding the Scope of Non-Biological Applications
While much research on pyrimidine and thiourea derivatives has focused on biological activity, there is significant potential for this compound in non-biological domains. mdpi.com
Corrosion Inhibition: Thiourea and its derivatives are effective corrosion inhibitors for various metals in acidic environments. nih.govanalis.com.myjmaterenvironsci.com The sulfur and nitrogen atoms can adsorb onto the metal surface, forming a protective layer that retards both anodic and cathodic reactions. analis.com.myjmaterenvironsci.com Future studies should systematically evaluate the efficacy of this compound as a corrosion inhibitor for industrially important metals like steel and aluminum, exploring the mechanism of inhibition through experimental and theoretical methods. nih.gov
Coordination Chemistry and Catalysis: The thiourea moiety is a versatile ligand in coordination chemistry due to its ability to bind to metal ions through its sulfur atom. nih.gov Exploring the coordination chemistry of this compound with various transition metals could lead to the synthesis of novel metal complexes. These complexes could possess interesting catalytic, magnetic, or optical properties, opening doors to applications in organometallic catalysis or materials science.
Interdisciplinary Research with Related Chemical Fields
The future potential of this compound can be most fully realized through collaborations that bridge traditional chemical disciplines.
Supramolecular and Materials Chemistry: The intersection of organic synthesis with supramolecular and materials chemistry is particularly promising. Designing and synthesizing derivatives with specific self-assembly motifs can lead to the creation of advanced materials. acs.org For example, combining the hydrogen-bonding capabilities of the thiourea group with the π-stacking potential of the pyrimidine ring could lead to materials with unique electronic properties. The study of non-covalent interactions, such as hydrogen and halogen bonds, will be crucial in engineering crystal structures and solid-state properties. acs.orgresearchgate.net
Inorganic and Organometallic Chemistry: A deeper collaboration with inorganic chemists could unlock the potential of this compound as a ligand in catalysis and functional inorganic materials. nih.gov Research could focus on synthesizing and characterizing organometallic frameworks or coordination polymers where the compound acts as a linker, potentially leading to materials with applications in gas storage or separation.
Q & A
Q. Mechanistic studies :
- Apoptosis : Flow cytometry (Annexin V/PI staining) and Western blotting for Bcl-2/Bax ratios .
- Mitochondrial membrane potential (ΔψM) : JC-1 staining to detect depolarization .
Molecular docking : Simulate binding to targets like thymidylate synthase or EGFR using AutoDock Vina .
Q. How should contradictions in biological activity data between in vitro and in vivo studies be addressed?
- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability.
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
- Dose-response recalibration : Adjust dosing regimens based on in vivo PK/PD models .
Q. What computational methods are suitable for predicting the reactivity of (2-Methylpyrimidin-4-yl)thiourea in nucleophilic environments?
- Answer :
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. DMSO) on thiourea conformation.
- Hammett σ constants : Correlate substituent effects on reaction rates (e.g., with pyrimidine ring modifications) .
Q. How can researchers resolve ambiguities in crystallographic data caused by disorder or twinning?
- Answer :
- SHELXL refinement : Use TWIN and BASF commands to model twinned crystals.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯S vs. N–H⋯O) to validate packing models.
- High-resolution data : Collect synchrotron data (λ < 1 Å) to improve resolution < 0.8 Å .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for structurally similar thiourea derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
